Quinazolin-4-amine

Vue d'ensemble

Description

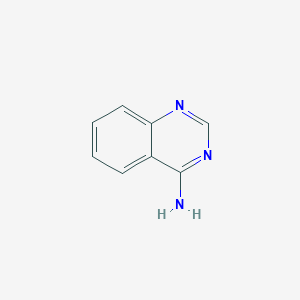

Quinazolin-4-amine is a heterocyclic organic compound that belongs to the quinazoline family It consists of a quinazoline ring system with an amine group attached at the fourth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Quinazolin-4-amine can be synthesized through various methods, including:

Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming quinazoline derivatives.

Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process, resulting in higher yields and shorter reaction times.

Metal-mediated reaction: Transition metals like copper and palladium are used as catalysts to facilitate the formation of quinazoline derivatives.

Ultrasound-promoted reaction: Ultrasound energy is used to enhance the reaction rate and yield.

Phase-transfer catalysis reaction: This involves the use of phase-transfer catalysts to transfer reactants between immiscible phases, improving reaction efficiency.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: Quinazolin-4-amine undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using halides or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halides, amines, and other nucleophiles.

Major Products:

Oxidation: Quinazolinone derivatives.

Reduction: Reduced forms of this compound.

Substitution: Various substituted quinazoline derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Quinazolin-4-amine derivatives are recognized for their diverse pharmacological properties. Their applications include:

- Anticancer Activity : this compound has been studied for its potential in cancer treatment. For instance, derivatives such as gefitinib and lapatinib are used in targeted cancer therapies, particularly for non-small cell lung cancer and breast cancer, respectively . These drugs inhibit specific kinases involved in tumor growth and proliferation.

- Antimicrobial Properties : Several studies have reported the antibacterial and antifungal effects of quinazoline derivatives. For example, quinazolin-4-one derivatives have shown significant activity against various bacterial strains and fungi, making them candidates for developing new antibiotics .

- Neurological Disorders : Research indicates that this compound exhibits anticonvulsant properties, suggesting its potential use in treating epilepsy and other neurological disorders . Its ability to modulate neurotransmitter systems may contribute to its therapeutic effects.

Mechanistic Insights

The mechanism of action of this compound and its derivatives often involves the inhibition of key biological pathways:

- PI3K/HDAC Inhibition : A series of quinazoline-based hydroxamic acids have been designed as dual inhibitors targeting the PI3K and HDAC pathways, which are crucial in cancer cell survival and proliferation . These compounds have shown potent activity against various cancer cell lines.

- DNA Methyltransferase Inhibition : this compound has been linked to the inhibition of O6-methylguanine-DNA methyltransferase (MGMT), an important enzyme involved in DNA repair mechanisms. This inhibition can enhance the efficacy of alkylating agents used in chemotherapy .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of quinazolin-4-amines in glioblastoma patients. The results indicated that these compounds could induce apoptosis in tumor cells by inhibiting MGMT activity, leading to increased sensitivity to chemotherapy agents like temozolomide .

Case Study 2: Antimicrobial Activity

In another investigation, various quinazoline derivatives were tested against resistant strains of bacteria. The findings demonstrated that certain modifications to the quinazoline structure significantly enhanced antibacterial activity, providing a basis for developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparaison Avec Des Composés Similaires

Quinazolin-4-amine can be compared with other similar compounds, such as:

Quinazolin-4-one: This compound has a similar structure but contains a carbonyl group instead of an amine group at the fourth position.

Quinazoline: The parent compound of this compound, lacking any substituents at the fourth position.

Quinazolin-2-amine: Similar to this compound but with the amine group at the second position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Activité Biologique

Quinazolin-4-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and enzyme inhibitory properties, along with structure-activity relationships (SAR) and case studies.

1. Anticancer Activity

This compound derivatives have been extensively studied for their potential as anticancer agents. A recent study synthesized a series of quinazolinamine derivatives that showed potent inhibitory activities against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), both of which are critical in multidrug resistance (MDR) in cancer therapy. Notably, compound 22 was identified as a dual inhibitor of BCRP and P-gp, significantly enhancing the accumulation of anticancer drugs in resistant cancer cells .

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 22 | BCRP & P-gp | Dual inhibitor | |

| 33 | BCRP | Inhibitory activity post UV activation | |

| Gefitinib | EGFR | Inhibits BCRP and modulates P-gp |

2. Antibacterial Activity

This compound and its derivatives have shown promising antibacterial properties. A study highlighted the synthesis of N-butyl-2-(butylthio)this compound derivatives, which exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1 µg/mL against resistant strains like MRSA .

Table 2: Antibacterial Activity of this compound Derivatives

3. Enzyme Inhibition

This compound has also been explored for its enzyme inhibitory activities. For instance, AZD0530 (a this compound derivative) has been shown to inhibit c-Src and Abl kinases at low nanomolar concentrations, suggesting its potential in treating various cancers through targeted therapy . Additionally, quinazoline derivatives have been designed as dual inhibitors targeting both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), showcasing their versatility in drug design .

Table 3: Enzyme Inhibition by this compound Derivatives

4. Case Studies

Several case studies illustrate the efficacy of this compound derivatives in clinical settings:

- Case Study on MDR Cancer : The dual inhibition of BCRP and P-gp by compound 22 led to increased retention of mitoxantrone in resistant cancer cells, highlighting the potential for overcoming drug resistance in cancer therapy .

- Antibacterial Efficacy : The antibacterial activity of quinazoline derivatives against drug-resistant strains emphasizes their potential as new therapeutic agents in treating infections caused by resistant pathogens .

Propriétés

IUPAC Name |

quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYRBWIFRVMRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164488 | |

| Record name | Quinazoline, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15018-66-3 | |

| Record name | 4-Quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15018-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinazoline, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15018-66-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinazoline, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Quinazolin-4-amines often act as kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways by transferring phosphate groups to specific molecules, thus regulating various cellular processes. Quinazolin-4-amines typically bind to the ATP-binding site of the kinase, inhibiting its activity and disrupting downstream signaling cascades. [, , , ]

ANone: Several Quinazolin-4-amine derivatives exhibit high affinity for specific kinases, including:

- Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: This kinase is frequently overexpressed in various cancers, making it a prominent target for anticancer therapies. [, , ]

- Bruton's Tyrosine Kinase (BTK): This kinase plays a crucial role in B-cell receptor signaling and is implicated in the pathogenesis of autoimmune diseases and chronic lymphocytic leukemia. []

- Focal Adhesion Kinase (FAK): This kinase regulates cell adhesion, migration, and survival and is involved in cancer progression. []

- Vascular Endothelial Growth Factor Receptor (VEGFR): This kinase plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. []

ANone: Inhibiting these kinases can lead to a variety of downstream effects depending on the specific kinase and the cellular context:

- Inhibition of EGFR signaling: This can lead to reduced cell proliferation, increased apoptosis (programmed cell death), and decreased angiogenesis in cancer cells. [, ]

- Inhibition of BTK signaling: This can suppress B-cell activation and proliferation, offering therapeutic benefits in autoimmune diseases and B-cell malignancies. []

- Inhibition of FAK signaling: This can disrupt cell adhesion, migration, and survival, potentially limiting cancer cell invasion and metastasis. []

- Inhibition of VEGFR signaling: This can inhibit angiogenesis, depriving tumors of the necessary blood supply and thus suppressing tumor growth and spread. []

ANone: this compound consists of a quinazoline ring system, a heterocyclic aromatic organic compound, with an amine group (-NH2) attached at the 4th position. The general structure is:

ANone: Certainly! Let's take Gefitinib (Iressa®), a well-known anticancer drug. Its chemical name is N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]this compound.

ANone: Various spectroscopic techniques are employed to elucidate the structure of these compounds, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and environment of atoms within the molecule. [1H NMR and 13C NMR are commonly used. [, , , ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural identification. [, , ]

- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. []

ANone: Various strategies can enhance their stability:

- Co-crystallization: This involves forming a crystalline complex with a suitable partner molecule, leading to improved stability. []

- Salt formation: Converting the compound into a salt form can alter its physicochemical properties, potentially enhancing stability. [, ]

- Formulation optimization: Employing appropriate excipients and packaging can protect the compound from degradation. []

A: While primarily recognized for their biological activity, some this compound derivatives can act as intermediates in the synthesis of other compounds. For example, they can participate in Palladium-catalyzed Suzuki cross-coupling reactions to create more complex molecules with potential applications in optoelectronics. []

A: Palladium-catalyzed Suzuki cross-coupling reactions utilizing bromine-substituted Quinazolin-4-amines with boronic acid esters can yield highly conjugated molecules with strong fluorescence emission and high quantum yields, suggesting potential applications in optoelectronics. []

ANone: Computational methods have become indispensable in drug discovery and development, and this holds true for this compound derivatives as well. Some key applications include:

- Virtual Screening: Large chemical libraries can be screened virtually using molecular docking simulations to identify potential this compound inhibitors for specific targets like BTK. This can accelerate the identification of promising lead compounds. []

- Structure-Based Drug Design: The three-dimensional structure of the target protein, such as EGFR tyrosine kinase, can be used to design this compound derivatives that optimally fit and bind to the active site, enhancing potency and selectivity. [, ]

- QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of this compound derivatives with their biological activities. These models can predict the activity of novel compounds and guide the design of more potent and selective inhibitors. []

ANone: SAR studies are crucial in understanding how different substituents on the quinazoline scaffold impact the compound's interactions with its target and influence its pharmacological properties.

- Substituents at the 2-position: This position often significantly influences target selectivity. For example, introducing a pyrimidin-5-yl group at the 2-position can enhance selectivity for the IKur current, a potassium channel involved in cardiac rhythm. [, ]

- Substituents at the 6 and 7-positions: These positions typically affect potency and physicochemical properties like solubility and metabolic stability. For instance, introducing methoxy (-OCH3) groups can improve potency against certain kinases. [, ]

- Substituents on the amine nitrogen: Modifying the amine substituent can drastically alter target selectivity and physicochemical properties. For example, bulky hydrophobic groups might improve target binding, while hydrophilic groups might enhance solubility. [, ]

ANone: Formulation plays a vital role in ensuring the stability, solubility, and bioavailability of this compound drugs:

- Solid Dispersions: This technique involves dispersing the drug in a matrix of a hydrophilic carrier, improving solubility and dissolution rate. []

- Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can enhance solubility and stability. []

- Nanoparticle Formulation: Encapsulating the drug in nanoparticles can improve solubility, bioavailability, and target delivery. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.